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Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

STF-118804 has emerged as a potent and selective next-generation inhibitor of nicotinamide

phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway essential

for cancer cell metabolism and survival. This guide provides a comprehensive evaluation of the

therapeutic index of STF-118804, comparing its performance against other NAMPT inhibitors,

supported by experimental data.

Comparative Efficacy and Therapeutic Index
The therapeutic index, a measure of a drug's safety, is a critical parameter in drug

development. A wider therapeutic index indicates a greater separation between the doses

required for therapeutic effect and those causing toxicity. STF-118804 has demonstrated a

promising therapeutic window in preclinical studies.

Key Findings:

STF-118804 exhibits high potency against various cancer cell lines, particularly in B-cell

acute lymphoblastic leukemia (B-ALL), with IC50 values in the low nanomolar range.[1]

Notably, STF-118804 shows significantly less cytotoxicity towards normal cells compared to

cancer cells, suggesting a favorable therapeutic index.
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In comparison, while other NAMPT inhibitors like FK866 and CHS-828 are also potent, STF-
118804's profile suggests a potentially improved safety margin.

The following table summarizes the available IC50 data for STF-118804 and its alternatives in

both cancerous and normal cell lines, providing a quantitative comparison of their therapeutic

indices.
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Compoun
d

Cancer
Cell Line

IC50 (nM)
Normal
Cell Type

IC50 (nM)
Therapeu
tic Index
(Approx.)

Referenc
e

STF-

118804

B-ALL cell

lines
< 10

Human

hematopoi

etic

progenitor

cells

> 100 > 10

FK866

(APO866)

Hematologi

c cancer

cells

0.09 - 27.2

Normal

hematopoi

etic

progenitor

cells

Not

significantl

y affected

High [2]

SW480

(colon

cancer)

14.3 - - -

LoVo

(colon

cancer)

32.7 - - -

HepG2

(liver

cancer)

1 - 3 - - - [3]

CHS-828

(GMX1778

)

Human

myeloma

cell lines

10 - 300

Normal

fibroblasts

and

endothelial

cells

Lesser

effects

observed

Favorable [4][5]

NAMPT

enzyme

inhibition

< 25 - - - [6]
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Mechanism of Action: The NAMPT Signaling
Pathway
STF-118804 exerts its cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the

NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a

vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and

cell signaling. Cancer cells, with their high metabolic rate, are particularly dependent on this

pathway for survival. Inhibition of NAMPT by STF-118804 leads to NAD+ depletion, triggering a

metabolic crisis and ultimately inducing apoptosis in cancer cells.
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NAMPT Signaling Pathway and Inhibition by STF-118804
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Mechanism of STF-118804 action.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments cited in the evaluation of STF-118804.

In Vitro NAMPT Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of

recombinant human NAMPT.

Materials:

Recombinant human NAMPT enzyme

NAMPT assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

Nicotinamide (NAM)

Phosphoribosyl pyrophosphate (PRPP)

ATP

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

NAD+/NADH detection kit (e.g., colorimetric or fluorometric)

96-well microplate

Plate reader

Procedure:

Prepare serial dilutions of STF-118804 and control compounds in DMSO, then dilute further

in NAMPT assay buffer.

In a 96-well plate, add the diluted compounds.

Add recombinant human NAMPT enzyme to each well and incubate for 15 minutes at 37°C

to allow for compound binding.

Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP.
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Incubate the plate at 37°C for 60 minutes.

Add NMNAT to convert the product of the NAMPT reaction (NMN) to NAD+.

Incubate for a further 30 minutes at 37°C.

Add the NAD+/NADH detection reagent according to the manufacturer's instructions.

Measure the absorbance or fluorescence on a plate reader.

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the

reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically

active cells.

Materials:

Cancer and normal cell lines

Complete cell culture medium

STF-118804 and control compounds

MTS reagent

96-well cell culture plates

Spectrophotometer

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of STF-118804 and control compounds in complete cell culture

medium.
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Remove the old medium from the cells and add the medium containing the test compounds.

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

Add MTS reagent to each well according to the manufacturer's protocol.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a spectrophotometer.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the IC50 values.
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Cell Viability Assay Workflow
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Workflow for cell viability assay.
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Orthotopic Leukemia Xenograft Model
This in vivo model recapitulates the human disease by injecting human leukemia cells into

immunodeficient mice, allowing for the evaluation of drug efficacy in a more physiologically

relevant setting.

Materials:

Immunodeficient mice (e.g., NSG mice)

Human leukemia cell line (e.g., expressing luciferase)

Phosphate-buffered saline (PBS)

STF-118804 formulation for in vivo administration

Vehicle control

Bioluminescent imaging system

Procedure:

Culture and harvest the human leukemia cells.

Resuspend the cells in sterile PBS at the desired concentration.

Inject the leukemia cells intravenously into the tail vein of the immunodeficient mice.

Allow the leukemia to engraft and establish, typically monitored by bioluminescent imaging.

Once the tumor burden is detectable, randomize the mice into treatment and control groups.

Administer STF-118804 or vehicle control to the respective groups according to the

predetermined dosing schedule and route of administration.

Monitor tumor progression regularly using bioluminescent imaging.

Monitor the health and body weight of the mice throughout the study.
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At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., flow

cytometry to quantify leukemia cells in bone marrow and spleen).

Analyze the data to determine the effect of STF-118804 on tumor growth and survival.

Conclusion
The available preclinical data strongly suggest that STF-118804 is a highly potent NAMPT

inhibitor with a favorable therapeutic index. Its ability to selectively target cancer cells while

sparing normal cells, combined with its in vivo efficacy, positions it as a promising candidate for

further clinical development. The detailed experimental protocols provided in this guide are

intended to facilitate further research and independent verification of these findings by the

scientific community. Continued investigation into the therapeutic potential of STF-118804 is

warranted to fully elucidate its clinical utility in treating various malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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